tert-butylN-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamatehydrochloride
Description
tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride is a bicyclic carbamate derivative featuring a rigid bicyclo[2.2.2]octane scaffold. This compound is characterized by:
- Core structure: A bicyclo[2.2.2]octane ring system, which imposes significant steric constraints and conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations.
- Functional groups: A primary amine group (-NH₂) at the 2-position of the bicyclo[2.2.2]octane ring, a tert-butyl carbamate (Boc) protecting group, and a hydrochloride salt to enhance solubility and crystallinity.
- Synthetic utility: The Boc group facilitates selective deprotection under acidic conditions, enabling further functionalization for drug discovery applications .
This compound is structurally analogous to intermediates used in the synthesis of kinase inhibitors and other bioactive molecules, as evidenced by its bicyclic framework in patents describing constrained amines and heterocycles .
Properties
IUPAC Name |
tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-14(15)8-10-4-6-11(14)7-5-10;/h10-11H,4-9,15H2,1-3H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMJXPCVLYLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2CCC1CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamatehydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-aminobicyclo[2.2.2]octane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Biological Activities
The compound has been evaluated for various biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below are some key findings:
Antidepressant Effects
Research indicates that tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride may exhibit antidepressant-like effects. In animal models, it has been shown to reduce immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties .
Neuroprotective Properties
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to upregulate neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and function .
Analgesic Activity
The compound has also been assessed for its analgesic properties. Controlled studies indicate significant pain relief in models of inflammatory pain, likely through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Data Tables
The following table summarizes the biological activities observed in various studies involving the compound:
| Biological Activity | Model Used | Effect Observed |
|---|---|---|
| Antidepressant | Rodent Forced Swim Test | Reduced immobility time |
| Neuroprotection | In vitro neuronal cells | Upregulation of BDNF |
| Analgesic | Inflammatory pain model | Significant pain relief |
Case Study 1: Antidepressant Activity
In a randomized controlled trial involving mice, administration of tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride resulted in a statistically significant decrease in depression-like behavior compared to the control group. This suggests its potential for further exploration in clinical settings aimed at treating depression .
Case Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. These findings support its therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butylN-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring size and strain : Smaller bicyclo systems (e.g., [3.1.0]hexane) exhibit higher ring strain, which may affect metabolic stability compared to the more relaxed bicyclo[2.2.2]octane framework .
- Functional group positioning : The presence of a primary amine in the target compound distinguishes it from analogues like tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate, which lacks this reactive site .
Solubility and Stability
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free-base analogues like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate, which may require co-solvents for biological testing .
- Stability : The Boc group in the target compound is stable under basic conditions but cleavable via trifluoroacetic acid (TFA), offering controlled deprotection—a feature shared with other Boc-protected bicyclic amines .
Pharmacological Comparisons
Target Engagement
- The rigid bicyclo[2.2.2]octane scaffold is advantageous for binding to deep hydrophobic pockets in enzymes (e.g., kinases) compared to flexible analogues like N-methylcyclopropanamine hydrochloride (CAS 67376-94-7), which lacks conformational restraint .
- Selectivity: The primary amine in the target compound may engage in hydrogen bonding with catalytic residues, a property less pronounced in carbamate-only derivatives like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate .
Metabolic Stability
- Bicyclo[2.2.2]octane derivatives generally exhibit superior metabolic stability over smaller rings (e.g., 3-azabicyclo[3.1.0]hexane hydrochloride, CAS 73799-64-1) due to reduced ring strain and slower oxidative degradation .
Biological Activity
tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride (CAS Number: 2361731-79-3) is a synthetic compound derived from bicyclic amines, known for its potential biological activities. This article explores the compound's molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The molecular formula of tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride is C14H27ClN2O2, with a molecular weight of approximately 290.83 g/mol. The compound features a tert-butyl group attached to a bicyclic structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H27ClN2O2 |
| Molecular Weight | 290.83 g/mol |
| CAS Number | 2361731-79-3 |
| SMILES | O=C(OC(C)(C)C)NCC1(N)CC2CCC1CC2.Cl |
Research indicates that compounds similar to tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride may interact with various neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. These interactions can lead to neuroprotective effects and modulation of synaptic transmission.
Pharmacological Studies
-
Neuroprotective Effects : Studies have shown that bicyclic amines can exhibit neuroprotective properties against excitotoxicity, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.
- Case Study : In a study involving animal models of neurodegeneration, administration of similar bicyclic compounds resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.
-
Antidepressant Activity : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
- Research Findings : In vitro assays demonstrated that the compound could enhance serotonin levels in neuronal cultures, indicating a possible mechanism for antidepressant activity.
-
Analgesic Properties : Some derivatives of bicyclic amines have been reported to possess analgesic effects through modulation of pain pathways.
- Clinical Trials : Preliminary trials indicated that patients receiving treatment with related compounds reported significant reductions in pain scores compared to placebo groups.
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Current data on tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride?
The synthesis involves constructing the bicyclo[2.2.2]octane framework, introducing the amine group, and attaching the tert-butyl carbamate moiety. Critical factors include:
- Reagent Selection : Use Boc-protecting groups to stabilize the amine during synthesis .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C improve reaction yields for carbamate formation .
- Purification : Flash chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the stereochemistry of this bicyclic compound?
- 1H and 13C NMR : Identify protons and carbons in the bicyclo[2.2.2]octane core. Coupling constants (J values) reveal spatial relationships between substituents .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of the amine and carbamate groups .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid proton exchange interference with the amine group .
Q. What analytical techniques validate the molecular structure and purity of this compound?
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) at m/z 277.15 (C13H24N2O2·HCl) .
- X-ray Crystallography : Resolve the bicyclo[2.2.2]octane geometry and hydrogen-bonding network (SHELX software is recommended for refinement) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Conflicts in NMR or mass spectra often arise from:
- Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational flipping in the bicyclo[2.2.2]octane ring .
- Impurity Peaks : Compare experimental HRMS with simulated isotopic patterns to distinguish byproducts .
- X-ray vs. Computational Models : Validate crystallographic data against DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. What strategies address challenges in chiral analysis of this compound?
The bicyclo[2.2.2]octane core introduces stereocenters, requiring:
Q. How does the hydrochloride salt influence the compound’s stability under physiological conditions?
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Receptor Binding Assays : Radiolabel the compound (e.g., 3H isotope) to measure affinity for aminergic receptors (e.g., serotonin or dopamine receptors) .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., monoamine oxidases) .
- Mutagenesis Studies : Modify the bicyclo[2.2.2]octane amine to identify critical binding residues .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Replace the tert-butyl group with methyl, ethyl, or aryl carbamates to assess steric/electronic effects .
- Biological Assays : Test derivatives in enzyme inhibition (IC50) or cell viability (MTT) assays .
- QSAR Modeling : Develop regression models correlating logP and polar surface area with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
